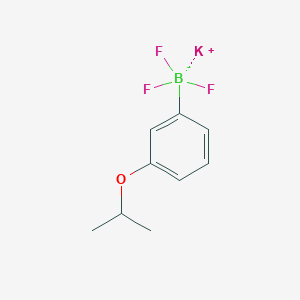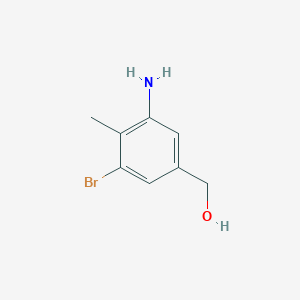
5-cyclobutylpyrrolidin-3-ol, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclobutylpyrrolidin-3-ol, mixture of diastereomers, is an organic compound that features a pyrrolidine ring substituted with a cyclobutyl group and a hydroxyl group. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. Diastereomers have different physical properties, such as melting points, boiling points, and densities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclobutylpyrrolidin-3-ol, mixture of diastereomers, typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a cyclobutyl-substituted amine with a suitable aldehyde or ketone, followed by reduction to form the pyrrolidine ring. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The separation of diastereomers can be achieved through techniques such as chromatography or recrystallization, which exploit the different physical properties of the diastereomers .
Analyse Chemischer Reaktionen
Types of Reactions
5-cyclobutylpyrrolidin-3-ol, mixture of diastereomers, can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group with halogens.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclobutylpyrrolidinone, while reduction can produce cyclobutylpyrrolidine .
Wissenschaftliche Forschungsanwendungen
5-cyclobutylpyrrolidin-3-ol, mixture of diastereomers, has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-cyclobutylpyrrolidin-3-ol, mixture of diastereomers, involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutyl group can affect the compound’s lipophilicity and membrane permeability, impacting its distribution and activity within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutylpyrrolidine: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
Cyclobutylpyrrolidinone: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical behavior.
Cyclobutylpyrrolidinol: Similar structure but with different stereochemistry, affecting its physical and chemical properties
Uniqueness
5-cyclobutylpyrrolidin-3-ol, mixture of diastereomers, is unique due to its specific combination of functional groups and stereochemistry. The presence of both a cyclobutyl group and a hydroxyl group, along with the mixture of diastereomers, gives it distinct physical and chemical properties that can be exploited in various applications .
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
5-cyclobutylpyrrolidin-3-ol |
InChI |
InChI=1S/C8H15NO/c10-7-4-8(9-5-7)6-2-1-3-6/h6-10H,1-5H2 |
InChI-Schlüssel |
NIDYLFCJRMCHGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2CC(CN2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine](/img/structure/B13474638.png)



![6-(6-Chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13474680.png)


![{4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13474685.png)





